molecular formula C11H14FNO B1485410 1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2150985-53-6

1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485410
CAS No.: 2150985-53-6
M. Wt: 195.23 g/mol
InChI Key: CTUFLBPHMZYACS-UHFFFAOYSA-N
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Description

1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with formaldehyde to form the aminomethyl intermediate.

    Cyclobutanol Formation: The aminomethyl intermediate is then reacted with cyclobutanone under reductive amination conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 1-{[(2-Fluorophenyl)amino]methyl}cyclobutanone.

    Reduction: Formation of 1-{[(2-Fluorophenyl)amino]methyl}cyclobutane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol
  • 1-{[(2-Bromophenyl)amino]methyl}cyclobutan-1-ol
  • 1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol

Uniqueness: 1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[(2-fluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-4-1-2-5-10(9)13-8-11(14)6-3-7-11/h1-2,4-5,13-14H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFLBPHMZYACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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